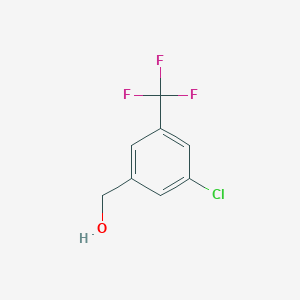
(3-Chloro-5-(trifluoromethyl)phenyl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Applications De Recherche Scientifique
Pharmaceutical Applications
The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs. For instance, the compound can be used in the synthesis of selinexor , a drug used for cancer treatment.
Agrochemical Applications
Trifluoromethylpyridines, which can be derived from this compound, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Veterinary Applications
Similar to its use in human pharmaceuticals, this compound’s derivatives are also used in the veterinary industry . Several veterinary products containing the trifluoromethyl group have been granted market approval .
Functional Materials
The development of fluorinated organic chemicals, including those with the trifluoromethyl group, is an important research topic in the field of functional materials . These compounds have unique properties that make them useful in various applications.
Organic Synthesis
This compound can be used as a starting material or intermediate in organic synthesis . Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules.
Chromatography
In the field of chromatography, this compound can be used in the preparation of stationary phases . For instance, it can be coated or covalently immobilized on silica to separate specific types of compounds .
Propriétés
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHJWEABQQBUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397424 | |
| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(trifluoromethyl)phenyl)methanol | |
CAS RN |
886496-87-3 | |
| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

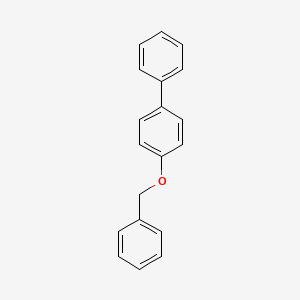
![1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one](/img/structure/B1274288.png)

![N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine](/img/structure/B1274299.png)

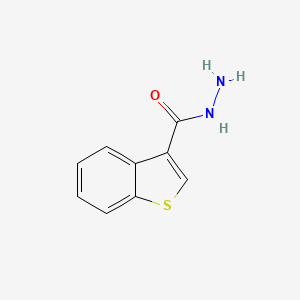
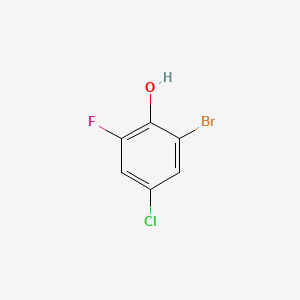
![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)
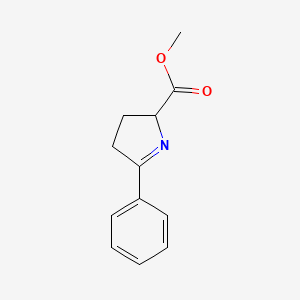



![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)
